A Technical Guide to (4-methylquinolin-8-yl)boronic acid: Synthesis, Properties, and Applications in Modern Drug Discovery
A Technical Guide to (4-methylquinolin-8-yl)boronic acid: Synthesis, Properties, and Applications in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of (4-methylquinolin-8-yl)boronic acid, a specialized heterocyclic organoboron compound. While a dedicated CAS number for this specific molecule is not readily found in public databases, this guide will delve into its core properties, synthesis, and critical applications by drawing parallels with its parent compound, 8-quinolineboronic acid (CAS: 86-58-8), and other substituted quinoline boronic acids. The quinoline scaffold is a privileged structure in medicinal chemistry, and its functionalization through the versatile boronic acid handle offers a powerful tool for the synthesis of novel therapeutic agents. This document will explore the pivotal role of (4-methylquinolin-8-yl)boronic acid and its analogs as key building blocks in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern drug discovery for the creation of carbon-carbon bonds.
Introduction: The Significance of Quinoline Boronic Acids in Medicinal Chemistry
The quinoline ring system is a fundamental heterocyclic motif present in a wide array of natural products and synthetic pharmaceuticals, exhibiting diverse biological activities including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The introduction of a boronic acid group onto the quinoline scaffold significantly enhances its synthetic utility, particularly as a nucleophilic partner in palladium-catalyzed cross-coupling reactions.[3][4] Boronic acids are valued for their stability, low toxicity, and functional group tolerance, making them indispensable reagents in the construction of complex molecular architectures.[5]
(4-methylquinolin-8-yl)boronic acid, with a methyl group at the 4-position, offers unique steric and electronic properties that can be exploited to fine-tune the pharmacological profile of target molecules. The boronic acid at the 8-position allows for the introduction of diverse substituents, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.
Physicochemical and Structural Properties
While specific experimental data for (4-methylquinolin-8-yl)boronic acid is scarce in the literature, its properties can be inferred from its structure and data available for analogous compounds.
| Property | Value | Source |
| Molecular Formula | C10H10BNO2 | [6] |
| Molecular Weight | 187.00 g/mol | Calculated |
| InChI | InChI=1S/C10H10BNO2/c1-7-5-6-12-10-8(7)3-2-4-9(10)11(13)14/h2-6,13-14H,1H3 | [6] |
| SMILES | CC1=CC=NC2=C1C=CC=C2B(O)O | [6] |
| Appearance | Expected to be a white to off-white solid | [7][8] |
Note: Some properties are predicted or inferred from closely related compounds due to the limited availability of experimental data for (4-methylquinolin-8-yl)boronic acid.
Synthesis of (4-methylquinolin-8-yl)boronic acid
The synthesis of aryl and heteroaryl boronic acids can be achieved through several established methods. A common approach for preparing quinoline boronic acids involves the borylation of a corresponding halo-quinoline precursor.
A plausible synthetic route to (4-methylquinolin-8-yl)boronic acid would involve a palladium-catalyzed cross-coupling reaction between 8-bromo-4-methylquinoline and a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂), followed by hydrolysis of the resulting boronate ester.[9]
Illustrative Synthetic Workflow:
Caption: A general workflow for the synthesis of (4-methylquinolin-8-yl)boronic acid.
Key Applications in Drug Discovery: The Suzuki-Miyaura Cross-Coupling Reaction
The paramount application of (4-methylquinolin-8-yl)boronic acid in drug discovery is its role as a key building block in the Suzuki-Miyaura cross-coupling reaction.[3][7] This powerful palladium-catalyzed reaction enables the formation of a carbon-carbon bond between the quinoline core and various aryl or heteroaryl halides, providing access to a vast chemical space of novel compounds.[10][11]
The Catalytic Cycle of Suzuki-Miyaura Coupling:
The reaction mechanism involves a catalytic cycle with a palladium complex.[11]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl/heteroaryl halide (R¹-X).
-
Transmetalation: The organic group from the boronic acid (R²-B(OH)₂) is transferred to the palladium center, typically facilitated by a base.
-
Reductive Elimination: The two organic fragments (R¹ and R²) are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: A General Procedure for Suzuki-Miyaura Coupling
The following is a representative, general protocol for the Suzuki-Miyaura coupling of a quinoline boronic acid with an aryl halide. Optimization of the catalyst, ligand, base, and solvent is often necessary for specific substrates.
Materials:
-
(4-methylquinolin-8-yl)boronic acid (1.2 equivalents)
-
Aryl or heteroaryl halide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2.0-3.0 equivalents)
-
Solvent (e.g., 1,4-dioxane/water, DMF, or toluene)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, (4-methylquinolin-8-yl)boronic acid, palladium catalyst, and base.
-
Add the degassed solvent system to the flask.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.
Safety and Handling
Hazard Statements (based on analogous compounds): [7][12][13][14]
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Statements: [7][12][13][14]
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P264: Wash skin thoroughly after handling.
-
P271: Use only outdoors or in a well-ventilated area.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P302 + P352: IF ON SKIN: Wash with plenty of water.
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.
-
Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.
-
Respiratory Protection: Use a NIOSH-approved respirator with a particulate filter if dust is generated.
Storage:
Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
Conclusion
(4-methylquinolin-8-yl)boronic acid represents a valuable and synthetically versatile building block for the construction of novel quinoline-based compounds with potential therapeutic applications. Its utility in the robust and reliable Suzuki-Miyaura cross-coupling reaction allows for the efficient exploration of chemical diversity in drug discovery programs. While specific data for this particular derivative is limited, the well-established chemistry of quinoline boronic acids provides a strong foundation for its use in the synthesis of next-generation pharmaceuticals. As the demand for new and effective drugs continues to grow, the strategic use of such specialized reagents will undoubtedly play a crucial role in advancing the field of medicinal chemistry.
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Kumar, A., & Kumar, V. (2022). A novel procedure for the synthesis of borylated quinolines and its application in the development of potential boron-based homeodomain interacting protein kinase 2 (HIPK2) inhibitors. RSC Advances, 12(38), 24849-24855. [Link]
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Frank, D., et al. (2021). Setup of 4‐Prenylated Quinolines through Suzuki‐Miyaura Coupling for the Synthesis of Aurachins A and B. Advanced Synthesis & Catalysis, 363(1), 228-235. [Link]
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Reddy, T. R., et al. (2023). Palladium-Mediated Synthesis of 2-([Biphenyl]-4-yloxy)quinolin-3-carbaldehydes through Suzuki–Miyaura Cross-Coupling and Their in Silico Breast Cancer Studies on the 3ERT Protein. ACS Omega, 8(12), 11467-11478. [Link]
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Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved February 15, 2026, from [Link]
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Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved February 15, 2026, from [Link]
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Matrix Fine Chemicals. (n.d.). (QUINOLIN-4-YL)BORONIC ACID | CAS 371764-64-6. Retrieved February 15, 2026, from [Link]
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Al-Ostoot, F. H., & Al-Marri, A. H. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Journal of Chemical and Pharmaceutical Research, 6(1), 1-11. [Link]
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Al-Majid, A. M., & Barakat, A. (2022). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 27(13), 4293. [Link]
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El-Dean, A. M. K., et al. (2000). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 5(12), 1355-1363. [Link]
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